(2-chloropyridin-3-yl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone

Adenosine A1 receptor Radioligand binding SAR

Researchers studying A1 adenosine receptor-mediated cardioprotective signaling often encounter confounding vasodilation from off-target A2 activation. This purine-piperazine derivative from US8609833 eliminates this variability: • A1 Ki = 5.79 nM with 164-fold selectivity over A2 and 37-fold over A3 • Validated reference standard for HTS binding assay calibration • Defined SAR benchmark (A1 affinity range: 2.63-7 nM within series) Supplied through BenchChem with full analytical characterization for reproducible target validation studies.

Molecular Formula C15H14ClN7O
Molecular Weight 343.77 g/mol
Cat. No. B12184066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-chloropyridin-3-yl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone
Molecular FormulaC15H14ClN7O
Molecular Weight343.77 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC3=C2NC=N3)C(=O)C4=C(N=CC=C4)Cl
InChIInChI=1S/C15H14ClN7O/c16-12-10(2-1-3-17-12)15(24)23-6-4-22(5-7-23)14-11-13(19-8-18-11)20-9-21-14/h1-3,8-9H,4-7H2,(H,18,19,20,21)
InChIKeyWDJCIMZFKPVVKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine A1 Modulator Overview: (2-chloropyridin-3-yl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone


This compound, designated in patents as a purine derivative within series US8609833, is a synthetic small molecule with confirmed affinity for adenosine receptors [1]. Its core architecture, linking a purin-6-yl group to a 2-chloropyridin-3-yl methanone via a piperazine bridge, categorizes it within a class of allosteric and orthosteric ligands. Experimental data from BindingDB, derived from this patent, establishes its primary interaction profile, which is essential for differentiating it from other in-class adenosine receptor ligands [1].

Generic Substitution Failure: (2-chloropyridin-3-yl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone


Experimental data confirms that even minor modifications to the purine-piperazine scaffold result in large shifts in both adenosine receptor subtype affinity and selectivity [1]. Simple substitution with a close analog, such as a benzofuran or methoxyphenyl group in place of the 2-chloropyridin-3-yl moiety, fundamentally alters the pharmacological fingerprint. In drug discovery or target validation research requiring a specific adenosine A1 receptor interaction window, a generic replacement will introduce unacceptable experimental variability, invalidating comparative studies [2].

Selectivity Evidence vs. Closest Analogs: (2-chloropyridin-3-yl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone


A1 Receptor Affinity: Moderate Potency Profile

In a direct head-to-head assessment of compounds from the same patent, the target compound demonstrates moderate affinity for the adenosine A1 receptor compared to its closest analog. The compound designated as `US8609833, 87` (the target compound) exhibits a Ki of 5.79 nM. This is directly comparable to a more potent analog `US8609833, 85` which has a Ki of 2.63 nM, and a less active analog `US8609833, 88` with a Ki of 7 nM [1]. This intermediate potency position is valuable for research applications where a partial or moderate activation profile is desired over full super-agonism.

Adenosine A1 receptor Radioligand binding SAR

A1/A3 Subtype Selectivity Advantage

The defining advantage of this specific compound over its nearest analog is the marked difference in selectivity between the adenosine A1 and A3 receptor subtypes. The target compound demonstrates a 37-fold selectivity window (Ki A1 = 5.79 nM vs. Ki A3 = 216 nM). In stark contrast, the most potent analog `US8609833, 85` exhibits a dramatically different profile, as its specific Ki for the A3 subtype is 14.8 nM, yielding only a ~5.6-fold selectivity window or a significantly higher A3 receptor interaction [1]. This shows that the 2-chloropyridin-3-yl group specifically shapes the selectivity landscape.

Receptor subtype selectivity Adenosine A3 receptor Off-target profiling

A2 Receptor Off-Target Selectivity

The target compound exhibits negligible binding at the human adenosine A2 receptor (Ki = 951 nM), representing a highly favorable off-target profile for research involving cardiac or neural tissues [1]. In class-level comparisons, a commonly cited reference agonist for purine-piperazine derivatives, N-(7H-purin-6-yl)acetamide, shows a less defined selectivity with a Ki of 515 nM for human adenosine receptors broadly, without guaranteed subtype distinction . This data positions the target compound's 164-fold selectivity for A1 over A2 as a procurement-grade asset for studies where A2-mediated vasodilation or CNS effects are unwanted.

Adenosine A2 receptor Safety window Cross-reactivity

Drug Discovery Applications of (2-chloropyridin-3-yl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone


A1-Mediated Cardioprotection Assay Probe

The compound's established Ki of 5.79 nM against the human A1 receptor and its 164-fold selectivity over the A2 subtype makes it a superior probe molecule for dissecting A1 receptor-specific cardioprotective signaling, such as in ischemia-reperfusion injury models. This selectivity profile mitigates the risk of confounding vasodilation caused by A2 receptor activation, a pitfall of using less selective adenosine agonists [1].

A1/A3 Selectivity Calibrator for Binding Assays

With a well-characterized 37-fold selectivity between A1 and A3 receptors, this compound serves as an ideal calibrator molecule for high-throughput binding assays. It defines a distinct pharmacological fingerprint, enabling direct benchmarking of new chemical entities against a known affinity and selectivity standard, specific to the A1 receptor subclass [1].

SAR Backbone for Purine-Piperazine Libraries

Its precise, quantified position within the structure-activity relationship (SAR) of the US8609833 series having an A1 affinity between 2.63 nM and 7 nM marks its crucial utility as a reference compound for constructing and validating focused compound libraries. Researchers can use this molecule as a foundational intermediate or comparator to systematically explore effects of structural modifications on A1 receptor pharmacology [1].

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